

Application Notes and Protocols: Labeling FAPI-34 with ^{188}Re for Radionuclide Therapy

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Compound of Interest

Compound Name: FAPI-34

Cat. No.: B11933286

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Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer therapy due to its overexpression in the stroma of more than 90% of epithelial carcinomas, with low expression in healthy tissues.[1][2][3] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated high tumor uptake, making them excellent candidates for theranostics.[1][4] **FAPI-34**, in particular, has been identified as a strong candidate for SPECT imaging when labeled with Technetium-99m (^{99m}Tc) and shows potential for radionuclide therapy.[5][6][7] The chelator used in **FAPI-34** is also suitable for labeling with the therapeutic beta-emitter Rhenium-188 (^{188}Re), which has favorable nuclear characteristics for therapy, including a half-life of 17 hours and the emission of both therapeutic β^- particles ($E_{\text{max}} = 2.12 \text{ MeV}$) and γ emissions suitable for SPECT imaging (155 keV, 15% abundance).[7][8] This document provides detailed protocols for the radiolabeling of **FAPI-34** with ^{188}Re and its preclinical evaluation for targeted radionuclide therapy.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for FAPI derivatives. While specific data for ^{188}Re -**FAPI-34** is emerging, data from the structurally similar ^{99m}Tc -**FAPI-34** and other ^{188}Re -labeled FAPIs provide valuable insights.

Table 1: In Vitro Properties of FAPI Derivatives

Compound	IC ₅₀ (nM)	Cell Binding (% total applied dose)	Internalization (% of total binding)
^{99m} Tc-FAPI-19	6.4 - 12.7	Specific binding to FAP-expressing cells	>95%
^{99m} Tc-FAPI-34	6.4 - 12.7	≤45%	>95%
[¹⁸⁸ Re]Re-MAS ₃ -DOTA-FAPI	21.6 ± 2.34	Not specified	Not specified
[¹⁸⁸ Re]Re-MAE ₃ -DOTA-FAPI	24.2 ± 1.38	Not specified	Not specified

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: In Vivo Biodistribution of ^{99m}Tc-**FAPI-34** in HT-1080-FAP Tumor-Bearing Mice (%ID/g)

Organ	1 hour post-injection	4 hours post-injection
Blood	< 1	< 1
Liver	0.91 ± 0.25	0.73 ± 0.18
Kidneys	High uptake	Not specified
Tumor	5.4 ± 2.05	4.3 ± 1.95

Data from Lindner et al.[\[6\]](#)[\[10\]](#)

Table 3: In Vivo Tumor Uptake of ¹⁸⁸Re-Labeled FAPI Derivatives in HT1080-FAP Xenografts

Compound	3 hours post-injection (SUVmax)
[¹⁸⁸ Re]Re-MAS ₃ -DOTA-FAPI	0.96 ± 0.05
[¹⁸⁸ Re]Re-MAE ₃ -DOTA-FAPI	1.54 ± 0.08

Data from a recent study on novel ¹⁸⁸Re-labeled FAPIs.[\[8\]](#)

Experimental Protocols

Protocol 1: Radiolabeling of FAPI-34 with ^{188}Re

This protocol is adapted from the established methods for labeling **FAPI-34** with $^{99\text{m}}\text{Tc}$, leveraging the chemical homology between Rhenium and Technetium.[\[11\]](#)

Materials:

- **FAPI-34** precursor
- ^{188}Re -perrhenate ($\text{Na}^{188}\text{ReO}_4$) eluted from a $^{188}\text{W}/^{188}\text{Re}$ generator
- Stannous chloride (SnCl_2) solution
- Sodium tartrate buffer (pH 2.0-3.5)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- In a sterile reaction vial, combine 10-20 μg of the **FAPI-34** precursor with the sodium tartrate buffer.
- Add a freshly prepared solution of SnCl_2 as a reducing agent. The optimal amount should be determined empirically, typically in the range of 5-15 μg .
- Add the desired activity of ^{188}Re -perrhenate (e.g., 100-500 MBq) to the vial.
- Gently mix the contents and incubate the reaction mixture at 95-100°C for 30-60 minutes.[\[8\]](#)
- After incubation, allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity (RCP).

Quality Control:

- Radio-TLC: Use ITLC-SG strips with a suitable mobile phase (e.g., saline and acetone) to separate the labeled ^{188}Re -**FAPI-34** from free $^{188}\text{ReO}_4^-$ and colloidal ^{188}Re .
- Radio-HPLC: A more precise method using a C18 column with a gradient of acetonitrile and water (containing 0.1% TFA) can be used to determine RCP.
- A radiochemical purity of >95% is generally required for in vitro and in vivo studies.

Protocol 2: In Vitro Cell Binding and Internalization Assay

Materials:

- FAP-positive cell line (e.g., HT-1080-FAP) and a FAP-negative control cell line (e.g., HT-1080).^[8]
- Cell culture medium
- ^{188}Re -**FAPI-34**
- Unlabeled **FAPI-34** (for blocking studies)
- Phosphate-buffered saline (PBS)
- Gamma counter

Procedure:

- Cell Seeding: Seed an equal number of FAP-positive and FAP-negative cells into multi-well plates and allow them to attach overnight.
- Binding Assay:
 - Remove the culture medium and wash the cells with PBS.

- Add fresh medium containing a known concentration of ^{188}Re -**FAP-34** (e.g., 1 nM) to each well.
- For blocking experiments, add a 100-fold excess of unlabeled **FAP-34** to a subset of wells 15 minutes prior to adding the radiotracer.
- Incubate at 37°C for a defined period (e.g., 1 hour).
- Remove the radioactive medium and wash the cells twice with cold PBS.
- Lyse the cells and measure the radioactivity in a gamma counter.
- Internalization Assay:
 - Follow the binding assay procedure.
 - After washing with PBS, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to the cells for 5-10 minutes on ice to strip off the surface-bound radiotracer.
 - Collect the supernatant (surface-bound fraction).
 - Lyse the cells to determine the internalized radioactivity.
 - Measure the radioactivity of both fractions in a gamma counter.

Protocol 3: In Vivo Biodistribution Studies in Tumor-Bearing Mice

Materials:

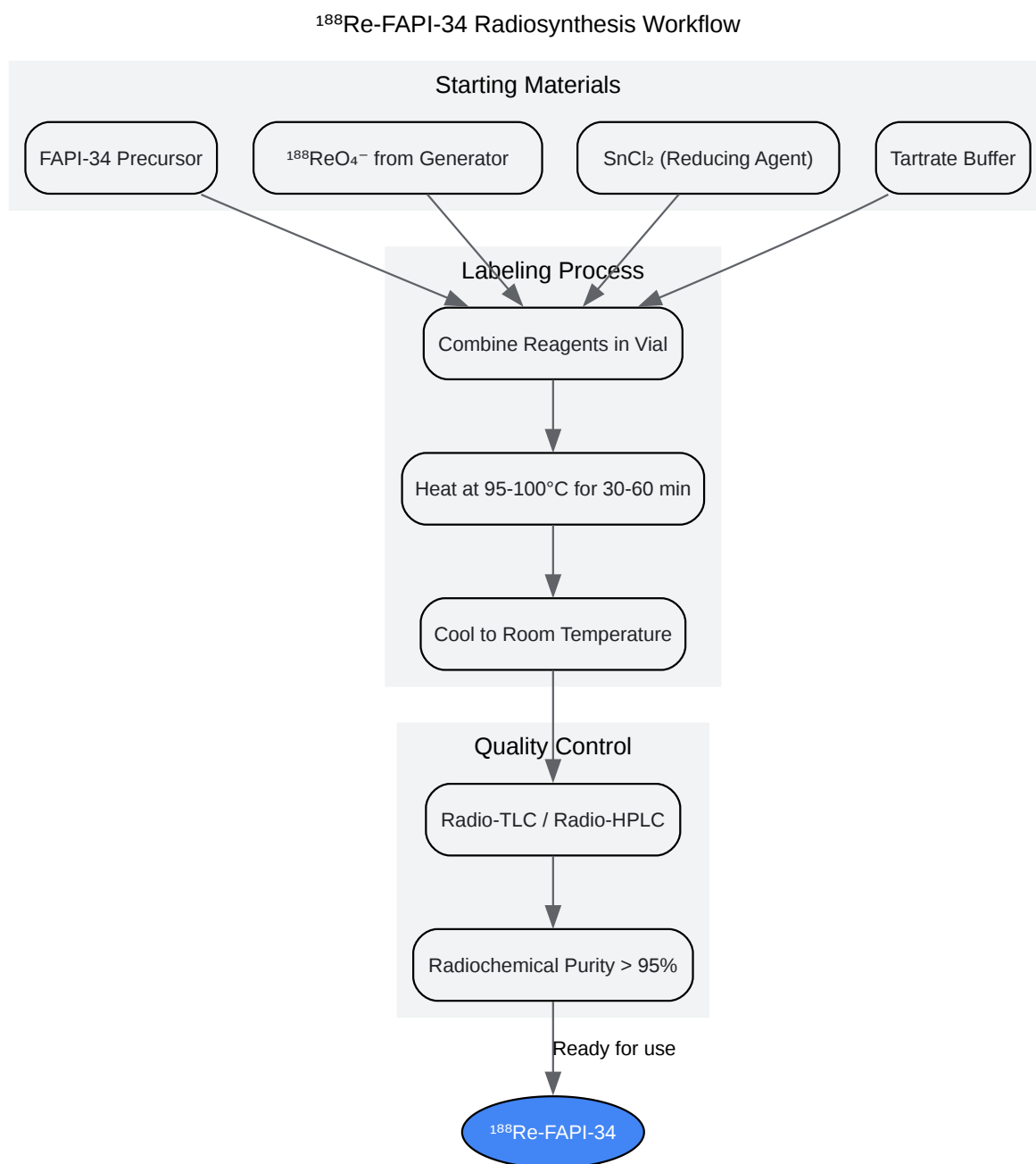
- Immunocompromised mice (e.g., nude mice)
- FAP-positive tumor cells (e.g., HT-1080-FAP)
- ^{188}Re -**FAP-34**
- Saline solution
- Anesthesia

- Gamma counter

Procedure:

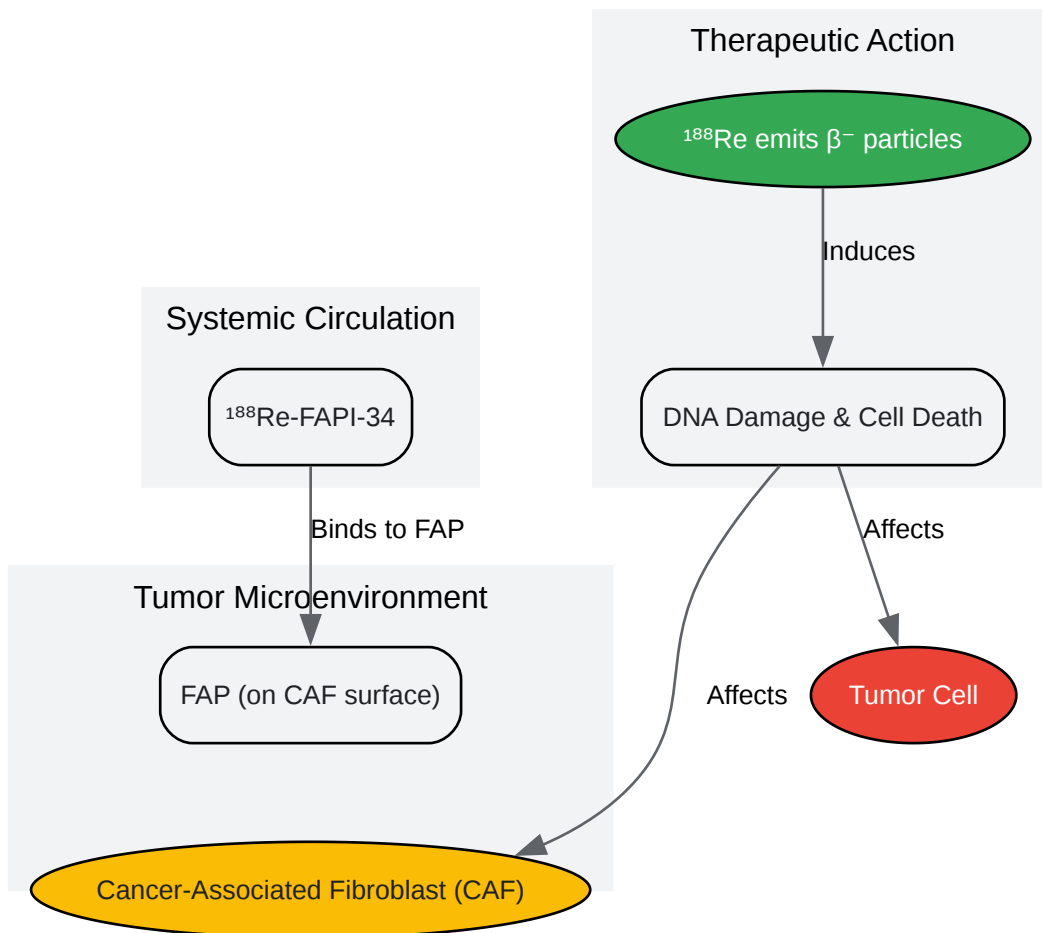
- Tumor Xenograft Model: Subcutaneously inoculate mice with FAP-positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
- Radiotracer Injection: Inject a known amount of ¹⁸⁸Re-**FAPi-34** (e.g., 1-2 MBq) into the tail vein of each mouse.
- Biodistribution:
 - At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).[\[4\]](#)
 - Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
 - Weigh each tissue sample and measure the radioactivity using a gamma counter.
 - Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations



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Caption: Workflow for the radiosynthesis and quality control of ^{188}Re -FAPI-34.

Mechanism of ^{188}Re -FAP-34 Tumor Targeting and Therapy

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Caption: ^{188}Re -**FAP-34** targets FAP on CAFs, delivering localized β^- radiation.

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